molecular formula C24H22N2O5S B2934963 2-(4-ethylphenyl)-4-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 941876-77-3

2-(4-ethylphenyl)-4-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2934963
CAS No.: 941876-77-3
M. Wt: 450.51
InChI Key: SLMKLXKNALQBNK-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-4-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C24H22N2O5S and its molecular weight is 450.51. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as ethylbenzene derivatives and methoxybenzaldehydes. Reactions such as nitration, reduction, and cyclization are used to form the benzothiadiazine ring, followed by additional steps to introduce the oxoethyl and ethylphenyl groups. Reaction conditions include the use of strong acids, bases, and specific temperatures and solvents to facilitate each step.

  • Industrial Production Methods: : Industrial-scale production might involve optimized synthetic routes to ensure high yields and purity. Techniques like continuous flow synthesis and use of automated reactors could be employed to maintain consistency and scalability.

Chemical Reactions Analysis

  • Types of Reactions: : This compound can undergo various chemical reactions such as oxidation, reduction, and substitution.

  • Common Reagents and Conditions: : Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and halogenating agents for substitution reactions. Solvents like dichloromethane and methanol are commonly used.

  • Major Products Formed: : Oxidation can lead to the formation of sulfone derivatives, reduction may yield amine derivatives, and substitution reactions often produce halogenated analogs.

Scientific Research Applications

  • Chemistry: : Used as a reagent in organic synthesis to develop new materials and study reaction mechanisms.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

  • Industry: : Utilized in the development of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

  • Effects: : The compound may exert its effects through various mechanisms depending on its application.

  • Molecular Targets and Pathways: : In biological systems, it may interact with enzymes or receptors, altering biochemical pathways. For instance, it could inhibit certain enzymes involved in inflammation or microbial growth.

Comparison with Similar Compounds

  • Uniqueness: : Compared to other benzothiadiazine derivatives, 2-(4-ethylphenyl)-4-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide stands out due to its specific substituents which may enhance its biological activity or chemical reactivity.

  • Similar Compounds

    • 4-chloro-2-(4-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

    • 2-(4-methylphenyl)-4-[2-(4-nitrophenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide.

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Properties

IUPAC Name

2-(4-ethylphenyl)-4-[2-(4-methoxyphenyl)-2-oxoethyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5S/c1-3-17-8-12-19(13-9-17)26-24(28)25(21-6-4-5-7-23(21)32(26,29)30)16-22(27)18-10-14-20(31-2)15-11-18/h4-15H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMKLXKNALQBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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